molecular formula C32H36O6 B12615461 4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione

4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione

Cat. No.: B12615461
M. Wt: 516.6 g/mol
InChI Key: JYGVBDUPDUESNF-UHFFFAOYSA-N
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Description

4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzoebenzofuran-1,3,9-trione is a complex organic compound with a unique structure that includes a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzoebenzofuran-1,3,9-trione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Butoxyphenyl Groups: The butoxyphenyl groups are introduced through substitution reactions, often using butyl bromide and phenol derivatives.

    Final Cyclization and Trione Formation: The final step involves the cyclization to form the hexahydrobenzo

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzoebenzofuran-1,3,9-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the trione functionality or reduce other parts of the molecule.

    Substitution: The butoxyphenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and phenol derivatives.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzoebenzofuran-1,3,9-trione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzoebenzofuran-1,3,9-trione exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzoebenzofuran-1,3,9-trione is unique due to its specific substitution pattern and the presence of the trione functionality. This gives it distinct chemical and biological properties compared to other benzofuran and benzothiophene derivatives.

Properties

Molecular Formula

C32H36O6

Molecular Weight

516.6 g/mol

IUPAC Name

4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione

InChI

InChI=1S/C32H36O6/c1-3-5-15-36-24-11-7-20(8-12-24)22-17-23-18-26(21-9-13-25(14-10-21)37-16-6-4-2)29-30(28(23)27(33)19-22)32(35)38-31(29)34/h7-14,22,26,29-30H,3-6,15-19H2,1-2H3

InChI Key

JYGVBDUPDUESNF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2CC3=C(C4C(C(C3)C5=CC=C(C=C5)OCCCC)C(=O)OC4=O)C(=O)C2

Origin of Product

United States

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